The table below summarizes the key chemical and physical data for BI 01383298 as provided by multiple suppliers and research consortia.
| Property | Value |
|---|---|
| Molecular Weight | 444.0 g/mol [1] or 445.34 g/mol [2] [3] [4] |
| Molecular Formula | C19H19Cl2FN2O3S [1] [2] [5] |
| IUPAC Name | (1-(3,5-dichloro-phenylsulfonyl)-piperidin-4-yl)-((4-fluoro-phenyl)-methylamino)-methanone [1] |
| CAS Number | 2227549-00-8 [2] [3] [4] |
| Purity | Typically ≥98% to 99.91% (HPLC) [2] [3] |
| Storage | Store as a powder at -20°C, protected from light [4] [5] |
Solubility:
This compound demonstrates high potency and selectivity in inhibiting human NaCT.
| Activity / Parameter | Value / Description |
|---|---|
| IC50 (Human NaCT) | 24 nM (HepG2, endogenous), 56 nM (HEK-hSLC13A5), ~100 nM [2] [3] [6] |
| Selectivity | >1000-fold selective over other SLC13 family members and various transporters [2] [5] |
| Species Specificity | Inhibits human NaCT; no effect on mouse Nact citrate transport [6] [7] |
| Cellular Effect | Reduces HepG2 hepatocellular carcinoma cell proliferation [6] [5] |
Inhibition of Other Substrates: While specific for human NaCT in citrate uptake assays, this compound can also inhibit the transport of L-arginine and its derivatives (ADMA, L-homoarginine) by both human and mouse transporters [7].
Here are methodologies for key experiments using this compound, based on published research.
This protocol measures the direct inhibitory effect of this compound on NaCT-mediated citrate uptake.
Citrate uptake assay workflow
This protocol assesses the long-term impact of NaCT inhibition on cancer cell growth.
Colony formation assay workflow
This compound is a powerful tool for probing human NaCT biology. Its distinct species specificity and irreversible mechanism are critical considerations for experimental design, particularly in translational studies.
NaCT is a plasma membrane transporter that mediates the sodium-dependent uptake of citrate into cells. The table below summarizes its core biochemical and functional properties.
| Property | Description |
|---|---|
| Gene | SLC13A5 [1] |
| Protein Name | Sodium-coupled citrate transporter (NaCT) [1] |
| Key Substrate | Citrate (with a preference over other TCA cycle intermediates) [2] [3] |
| Transport Stoichiometry | Electrogenic; 4 Na+ ions per trivalent citrate anion [3] [4] |
| Primary Tissue Expression | Liver (sinusoidal membrane of hepatocytes), neurons in the brain, testis (spermatozoa) [2] [3] [1] |
| Human vs. Mouse Kinetics | Human NaCT: Low-affinity/high-capacity (Km ~600 μM) [3] Mouse NaCT: High-affinity/low-capacity (Km ~10-20 μM) [2] [3] | | Lithium Effect | Stimulates human NaCT transport activity; inhibits rodent NaCT [2] [3] |
Understanding NaCT's structure is key to grasping its function and inhibition. While mouse and human NaCT have not been crystallized, the cryo-EM structure of human NaCT was recently solved, revealing its homodimeric architecture [5].
Each protomer consists of a stationary scaffold domain (TMs 1-4, 7-9) and a mobile transport domain (TMs 5, 6, 10, 11) that moves the substrate across the membrane via an "elevator" mechanism [5]. The substrate-binding site, which accommodates citrate and inhibitors like PF-06649298, is located within the transport domain [5].
The following diagram illustrates the conformational changes of NaCT during its transport cycle, transitioning between outward-facing and inward-facing states.
For researchers investigating NaCT, here are detailed methodologies for key functional assays.
This is a direct method to measure NaCT transport activity.
This indirect, high-throughput method was successfully used for deep mutational scanning (DMS) to characterize thousands of NaCT variants [6].
NaCT's central role in metabolism makes it a compelling target for several conditions.
| Disease Area | Role of NaCT & Therapeutic Approach | Evidence |
|---|---|---|
| Metabolic Disorders | Target for Inhibition: Reducing hepatic citrate uptake lowers fatty acid synthesis, improving insulin sensitivity and reducing liver fat. Knockout mice are protected from obesity and fatty liver [7] [8] [5]. | Preclinical (Animal Models) [7] |
| SLC13A5 Epilepsy | Target for Functional Restoration: Autosomal recessive loss-of-function mutations cause severe neonatal epileptic encephalopathy. Therapy aims to restore transporter function [6] [1] [9]. | Human Genetics [1] |
| Cancer Metabolism | Role in Nutrient Limitation: NaCT facilitates citrate import under nutrient-limited conditions, potentially supporting cancer cell metabolism [10]. | Exploratory Research [10] |
Significant progress has been made in developing small-molecule inhibitors. For instance, compound PF-06649298 (PF2) is a potent, selective inhibitor that competes with citrate at the substrate binding site, as confirmed by cryo-EM [5]. Another dicarboxylate molecule, compound 2, was identified as a selective substrate-inhibitor with a clean in vitro safety profile, allowing for in vivo studies where it reduced hepatic lipid levels and improved glycemic control in mice [7].
The table below summarizes the fundamental properties of BI01383298 as a NaCT inhibitor:
| Property | Description |
|---|---|
| Primary Target | Human Na+/Citrate Transporter (hNaCT/SLC13A5) [1] [2] |
| Mechanism | Irreversible, non-competitive inhibition [1] [2] |
| Species Specificity | Inhibits human NaCT; no effect on mouse NaCT (Nact) for citrate transport [1] [3] |
| Key Functional Effect | Exposure results in decreased proliferation of HepG2 cells (human liver cells) [1] [4] |
The following table consolidates the key quantitative data from various experimental models:
| Parameter | Value / Range | Experimental Context |
|---|---|---|
| IC₅₀ (Citrate Uptake) | ~100 nM [1] | Human NaCT in HEK293 cells & constitutive NaCT in HepG2 cells |
| 24 nM [4] | HepG2 cells (endogenous SLC13A5 expression) | |
| 56 nM [4] | HEK293 cells overexpressing hSLC13A5 | |
| Inhibition of Arginine Transport | Significant inhibition [3] | Human and mouse NaCT/Nact-mediated arginine, ADMA, and L-homoarginine uptake |
| Selectivity | >1000-fold [4] | Selective over other SLC13 family members and various transporters |
Here are the methodologies for key experiments characterizing BI01383298.
BI01383298 inhibits the human NaCT (SLC13A5), which normally transports citrate from the blood into hepatocytes and neurons. The following diagram illustrates the metabolic consequences of this inhibition, which underlies its therapeutic potential.
Figure 1: Metabolic impact of NaCT inhibition. BI01383298 blocks citrate uptake, altering key pathways in hepatocytes to produce beneficial metabolic effects.
The sodium-coupled citrate transporter (NaCT), encoded by the SLC13A5 gene, is a plasma membrane transporter that facilitates the cellular uptake of citrate and other intermediates of the tricarboxylic acid (TCA) cycle [1] [2]. Its function is critical in regulating systemic energy metabolism.
The table below summarizes the quantitative transport characteristics of human NaCT compared to its rodent ortholog, highlighting critical species-specific differences.
| Feature | Human NaCT | Rodent NaCT |
|---|---|---|
| Citrate Transport Affinity (KM) | Low-affinity (≈ 650–5000 µM) [2] | High-affinity (≈ 20–40 µM) [2] |
| Transport Capacity | High-capacity [2] | Low-capacity [2] |
| Lithium (Li⁺) Effect | Marked activation of transport [2] | Inhibition of transport [2] |
| Physiological Implication | Not saturated at physiological plasma citrate (≈ 200 µM) [2] | Near saturation at physiological concentrations [2] |
Recent high-resolution structures have greatly advanced the understanding of NaCT's function and inhibition.
The following diagram illustrates the conformational changes of the NaCT dimer during its transport cycle, based on structural data.
NaCT transport cycle showing the elevator-like movement of the transport domain between outward-facing and inward-facing states.
NaCT has emerged as a significant protein in two contrasting disease areas: metabolic syndrome and a rare neurological disorder.
A variety of models and techniques are used to study the biology and pathophysiology of NaCT.
The workflow for a standard citrate uptake assay to characterize NaCT function or inhibition is summarized below.
Generalized workflow for a radiolabeled citrate uptake assay in cultured cells.
The Sodium-coupled Citrate Transporter (NaCT/SLC13A5) is a critical membrane protein responsible for the cellular uptake of citrate in a sodium-dependent manner. As a member of the solute carrier family 13 (SLC13), NaCT functions as a key regulatory point in intermediary metabolism by controlling the flux of citrate from the extracellular space into the cytosol. NaCT is predominantly expressed in hepatocytes within the liver, with additional significant expression in the brain, testis, and salivary gland, reflecting its tissue-specific metabolic roles [1] [2]. The transporter exhibits a distinct preference for citrate over other dicarboxylates, with a high binding affinity that enables efficient citrate uptake even at physiological plasma concentrations of approximately 100-150 μM [3] [2]. This selective transport capability positions NaCT as a crucial link between circulatory citrate and intracellular metabolic processes, particularly in tissues with high lipogenic potential like the liver.
The molecular architecture of NaCT has recently been elucidated through cryo-electron microscopy studies, revealing important insights into its structure-function relationship. NaCT forms a homodimeric complex with each protomer consisting of a scaffold domain and a transport domain [1]. The transport domain contains two conserved Ser-Asn-Thr (SNT) signature motifs that coordinate sodium ions and form critical components of the substrate binding pocket. These structural features facilitate the elevator mechanism of transport, wherein the transport domain undergoes rigid-body movements to translocate citrate across the membrane barrier [1]. The binding site accommodates the tricarboxylate anion through specific ionic and hydrogen-bonding interactions, with the citrate molecule coordinated by residues from transmembrane helices TM5, TM6, and TM10. This precise molecular arrangement explains both the substrate specificity and the sodium coupling mechanism that drives citrate accumulation against concentration gradients, ultimately influencing multiple metabolic pathways in hepatocytes.
Table 1: Key Characteristics of Human NaCT (SLC13A5)
| Parameter | Details | Experimental Evidence |
|---|---|---|
| Gene Locus | Chromosome 17 (17p13.1) | Genomic studies |
| Protein Structure | Homodimer with 11 transmembrane helices per protomer | Cryo-EM (3.04 Å resolution) [1] |
| Primary Substrate | Citrate (preferred over other dicarboxylates) | Transport assays [3] |
| Sodium Coupling | 4:1 Na+:citrate stoichiometry | Electrophysiological studies |
| Tissue Expression | Liver > Brain > Testis > Salivary Gland | Transcriptomics, qPCR [2] |
| Inhibitor Examples | PF-06649298 (Compound 2), PF-06678419 (Compound 4) | Patent literature [3] |
The inhibition of hepatic NaCT has emerged as a promising therapeutic strategy for treating metabolic disorders including type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD). The fundamental rationale stems from citrate's dual role as a metabolic intermediate and a key regulatory molecule. Intracellular citrate allosterically inhibits phosphofructokinase (PFK), the rate-limiting enzyme of glycolysis, while simultaneously promoting the polymerization and activation of acetyl-CoA carboxylase (ACC), which catalyzes the committed step in de novo lipogenesis (DNL) [3]. By reducing hepatic citrate uptake, NaCT inhibitors potentially decrease glycolytic flux while diminishing the substrate availability and allosteric activation necessary for DNL. This dual mechanism offers a unique approach to addressing multiple pathological features of metabolic syndrome, including hepatic steatosis, hyperglycemia, and insulin resistance [3].
Substantial evidence from genetic and pharmacological studies supports the therapeutic potential of NaCT inhibition. SLC13A5 knockout mice demonstrate a metabolicly favorable phenotype characterized by improved glycemic control, reduced hepatic lipid accumulation, and enhanced insulin sensitivity, particularly when challenged with a high-fat diet [3]. These protective effects are attributed primarily to suppressed hepatic glucose production and reduced lipogenesis. Similarly, antisense oligonucleotide-mediated knockdown of SLC13A5 in rats replicated these metabolic benefits, confirming the potential of pharmacological NaCT inhibition [3]. More recently, human genetic evidence from Mendelian randomization studies has corroborated these findings, showing that genetically proxied SLC13A5 inhibition associates with improved kidney function parameters, including higher estimated glomerular filtration rate (eGFR) and lower blood urea nitrogen (BUN) [4]. This human genetic validation significantly strengthens the therapeutic rationale for NaCT inhibitor development.
Human pathological studies have revealed significant associations between NaCT expression and metabolic diseases. Patients with non-alcoholic fatty liver disease (NAFLD) demonstrate elevated hepatic SLC13A5 expression that positively correlates with both body fat percentage and liver fat content [2]. This overexpression potentially enhances citrate uptake, thereby accelerating lipogenesis and exacerbating hepatic steatosis. Interestingly, NaCT inhibition may also offer renoprotective effects through a different mechanism. By reducing hepatic citrate clearance, SLC13A5 inhibitors increase plasma citrate levels, making more citrate available for renal energy metabolism [4]. The kidney relies on citric acid cycle intermediates for energy production, particularly in the proximal tubules, and enhanced citrate delivery may support renal function under pathological conditions. This mechanism is supported by Mendelian randomization data showing that genetic variants associated with SLC13A5 inhibition and consequent elevated plasma citrate correlate with improved kidney function parameters [4].
The therapeutic potential of NaCT inhibition extends beyond metabolic diseases to neurological disorders, though with important caveats. Loss-of-function mutations in SLC13A5 cause a severe form of early-onset epileptic encephalopathy (SLC13A5-Epilepsy) in newborns, characterized by seizures and developmental delay [1]. This neurological phenotype appears to result from impaired citrate uptake in the brain, leading to altered neuronal metabolism and function. Paradoxically, while complete loss of NaCT function in the brain is pathological, partial inhibition of hepatic NaCT may remain therapeutically beneficial due to the tissue-specific expression and functions of citrate. This dichotomy highlights the importance of tissue-specific targeting in NaCT inhibitor development, aiming to achieve hepatic effects without significant brain exposure. The contrasting outcomes of NaCT inhibition in different tissues underscore the complex physiology of citrate metabolism and the need for carefully designed therapeutic agents.
The development of potent and selective NaCT inhibitors has been a focus of pharmaceutical research, culminating in the discovery of several promising compounds. Among the most characterized inhibitors is PF-06649298 (Compound 2), a novel small dicarboxylate molecule that demonstrates high potency and selectivity for NaCT. This compound inhibits citrate transport with an IC~50~ of 0.41 μM in HEK-293 cells overexpressing SLC13A5, while showing significantly reduced potency in cryopreserved human hepatocytes (IC~50~ = 16.2 μM) and mouse hepatocytes (IC~50~ = 4.5 μM) [3]. The stereochemistry of Compound 2 is critical for its activity, with the R-enantiomer exhibiting approximately 60-fold greater potency than the S-enantiomer, highlighting the stereosensitive nature of NaCT inhibition [3]. Another compound, PF-06678419 (Compound 4), an iodo-substituted analog, demonstrates similar potency (IC~50~ = 0.44 μM) but reduced selectivity within the SLC13 transporter family [3].
Mechanistic studies have revealed that these dicarboxylate inhibitors function as both substrates and competitive inhibitors of NaCT. Binding and transport experiments using tritiated Compound 2 ([³H]-2) demonstrated that the inhibitor specifically interacts with NaCT in a sodium-dependent manner and competes with citrate for the same binding site [3]. This competitive inhibition suggests that the compounds are recognized as substrates and transported into cells, thereby blocking citrate uptake. Structural biology approaches have provided atomic-level insights into the inhibition mechanism through cryo-EM structures of NaCT in complex with PF-06649298 [1]. These structures reveal that the inhibitor binds at the same site as citrate, occupying the substrate-binding pocket in the transport domain and effectively arresting the transporter's conformational cycle. The inhibitor-protein interactions explain the selectivity profile of these compounds, which preferentially inhibit NaCT over the homologous dicarboxylate transporters NaDC1 and NaDC3, addressing potential off-target effects [1].
Table 2: Characteristics of Representative NaCT Inhibitors
| Compound | IC~50~ in HEK-NaCT Cells | Selectivity (NaDC1/NaDC3) | Key Properties | Mechanism |
|---|---|---|---|---|
| PF-06649298 (Compound 2) | 0.41 μM | >100-fold selective | Low MW, polar dicarboxylate; poor membrane permeability | Competitive substrate inhibitor [3] |
| PF-06678419 (Compound 4) | 0.44 μM | Reduced selectivity | Iodo-substituted analog | Competitive inhibitor [3] |
| Earlier compounds | ~1 mM | Not selective | Cytotoxicity concerns | Weak inhibition [3] |
The study of NaCT function and inhibition employs various in vitro model systems, each with distinct advantages and limitations. Heterologous expression systems using HEK-293 or CHO cells stably transfected with SLC13A5 provide a controlled environment for initial compound screening and mechanistic studies. These systems offer high signal-to-noise ratios by minimizing background citrate transport and allow for precise manipulation of experimental conditions [3]. However, they lack the native cellular context of hepatocytes, which may influence transporter function and regulation. For more physiologically relevant studies, primary hepatocytes from human, rat, or mouse sources represent the gold standard. Primary hepatocytes maintain endogenous expression of NaCT as well as the complete metabolic network necessary for interpreting the functional consequences of citrate transport [2]. Recent protocol optimizations have improved the yield and viability of isolated hepatocytes, achieving approximately 75-90 million cells per rat liver with 86-93% viability [5].
For specialized applications investigating hepatobiliary disposition, sandwich-cultured hepatocytes (SCH) offer significant advantages. SCH maintain hepatocyte polarity with proper localization of basolateral and canalicular transporters, including functional bile networks [6]. This model system is particularly valuable for studying the interplay between NaCT-mediated citrate uptake and subsequent metabolic fate, including potential biliary excretion of metabolites. SCH have been used extensively to assess hepatobiliary disposition of endogenous compounds and xenobiotics, with maintained expression of uptake transporters (NTCP, OATPs) and canalicular efflux transporters (BSEP, P-gp, MRP2) over several days in culture [6]. For metabolic studies, hepatoma cell lines such as HepG2 and Huh7 endogenously express SLC13A5 and have been instrumental in elucidating the metabolic consequences of NaCT inhibition, particularly under nutrient-limited or hypoxic conditions [2].
Genetic mouse models have been fundamental in validating NaCT as a therapeutic target and understanding its physiological functions. SLC13A5 knockout mice display a metabolically favorable phenotype characterized by protection against high-fat diet-induced obesity, insulin resistance, and hepatic steatosis [3]. These animals exhibit increased energy expenditure, enhanced lipid oxidation, and reduced lipogenesis, providing compelling evidence for the metabolic benefits of NaCT inhibition. Complementary to genetic ablation, antisense oligonucleotide (ASO)-mediated knockdown of SLC13A5 in rats has confirmed these metabolic improvements, including enhanced insulin sensitivity and reduced hepatic triglyceride content [3]. These genetic approaches have been instrumental in establishing the therapeutic rationale for NaCT inhibition in metabolic diseases.
Beyond conventional rodent models, human genetic studies using Mendelian randomization have provided crucial human-centric validation of NaCT targeting. This approach leverages naturally occurring genetic variants in the SLC13A5 gene region that are associated with elevated plasma citrate levels (presumably reflecting reduced NaCT function) to infer the therapeutic effects of pharmacological inhibition [4]. These studies have demonstrated that genetically proxied SLC13A5 inhibition associates with improved kidney function, higher plasma calcium, and lower fasting glucose, providing valuable insights into potential clinical applications and safety profiles [4]. Additionally, models of SLC13A5 deficiency have been developed to understand the neurological consequences of impaired citrate transport, particularly relevant for the rare SLC13A5-Epilepsy disorder. These complementary model systems collectively enable comprehensive evaluation of NaCT function and inhibition across physiological and pathological contexts.
The core methodology for evaluating NaCT function involves measuring radiolabeled citrate uptake in cellular systems. The standard protocol utilizes [¹⁴C]-citrate or [³H]-citrate to quantify transport activity in NaCT-expressing cells. For this assay, cells are seeded in multi-well plates and grown to confluence. Before the experiment, cells are washed with uptake buffer (e.g., Hank's Balanced Salt Solution) and pre-incubated for a brief period [3]. The reaction is initiated by adding uptake buffer containing radiolabeled citrate (typically 1-10 μCi/mL) with or without inhibitors. After incubation (usually 2-10 minutes at 37°C), uptake is terminated by rapid washing with ice-cold buffer, followed by cell lysis and scintillation counting. Sodium dependence can be confirmed by replacing sodium with choline or lithium in the uptake buffer. For inhibitor screening, test compounds are added at varying concentrations during the uptake phase, and IC~50~ values are determined using nonlinear regression of concentration-response data [3].
For more detailed mechanistic studies, saturation kinetics experiments are performed by measuring citrate uptake across a range of substrate concentrations (e.g., 1 μM to 10 mM). These data allow calculation of the Michaelis-Menten parameters K~m~ (affinity) and V~max~ (capacity) for citrate transport. Competition experiments can further characterize inhibitor specificity by testing whether excess unlabeled citrate or other dicarboxylates effectively compete with radiolabeled citrate uptake. In the case of substrate-like inhibitors such as PF-06649298, trans-stimulation experiments can be conducted, where preloading cells with unlabeled compound potentially enhances the efflux of preloaded radiolabeled citrate, confirming the compound's transport by NaCT [3]. For compounds with poor membrane permeability, such as dicarboxylate inhibitors, uptake experiments in inverted membrane vesicles may be necessary to distinguish between transport and binding.
The isolated perfused rat liver model provides an ex vivo system for studying hepatic citrate uptake and metabolism. The standard protocol involves in situ perfusion of the liver via the portal vein with a calcium-free EDTA buffer (37°C) to flush out blood and disrupt cell-cell connections, followed by perfusion with collagenase IV-containing buffer to digest the extracellular matrix [5]. The liver is then carefully dissociated, and hepatocytes are purified through density-gradient centrifugation using Percoll or similar media. Optimal results are achieved with perfusion flow rates of 25-40 mL/min, collagenase concentrations of 50-100 μg/mL, and minimal mechanical disruption during dissociation [5]. With this approach, yields of 75-90 million hepatocytes per rat liver with 86-93% viability can be consistently obtained.
For sandwich-cultured hepatocytes (SCH), the isolated hepatocytes are seeded onto collagen-coated plates at high density (0.7-1.0 million cells/well) and allowed to attach for 4-6 hours. After attachment, the cells are overlaid with a second layer of gelled collagen (or Matrigel) to establish the sandwich configuration that promotes polarization and maintenance of hepatocyte function [6]. The SCH model is particularly valuable for investigating the interplay between citrate uptake and metabolism, as these cultures maintain expression and proper localization of hepatic transporters and metabolic enzymes for several days. For metabolic studies, SCH or conventional hepatocyte cultures can be incubated with [¹³C]-labeled citrate to track its metabolic fate using stable isotope tracing and mass spectrometry analysis. This approach has demonstrated that exogenous citrate significantly contributes to central carbon metabolism and de novo lipogenesis, particularly under hypoxic conditions or nutrient limitation [2].
Research workflow for NaCT inhibitor development
The study of NaCT citrate transport in hepatocytes has evolved from basic biological investigation to targeted therapeutic development with significant clinical potential. The compelling preclinical evidence from genetic and pharmacological studies, combined with emerging human genetic validation, strongly supports NaCT inhibition as a promising approach for treating metabolic disorders including NAFLD, type 2 diabetes, and obesity. The recent structural insights into NaCT-inhibitor complexes provide a rational foundation for optimizing compound selectivity and potency while minimizing potential off-target effects [1]. As research progresses, several key areas warrant continued focus, including the refinement of tissue-specific targeting strategies to maximize hepatic effects while avoiding neurological consequences, the identification of robust biomarkers for clinical development, and the exploration of potential applications in renal diseases based on Mendelian randomization data [4].
For researchers entering this field, the integrated experimental approaches outlined in this guide provide a comprehensive framework for investigating NaCT biology and therapeutic modulation. The combination of in vitro screening systems, physiologically relevant hepatocyte models, and validated animal models enables rigorous evaluation of potential NaCT inhibitors at multiple levels. Moving forward, the translation of NaCT inhibitors into clinical testing will benefit from careful consideration of the human genetic evidence, which suggests not only efficacy parameters but also potential safety considerations. The continued elucidation of NaCT's role in hepatic metabolism and its integration with broader physiological processes will undoubtedly yield new insights and opportunities for therapeutic intervention in metabolic diseases.
The following table summarizes the key characteristics of BI 01383298 as reported in the literature [1] [2].
| Property | Details |
|---|---|
| IUPAC Name | 1-((3,5-Dichlorophenyl)sulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide [2] |
| CAS Number | 2227549-00-8 [2] |
| Molecular Formula | C₁₉H₁₉Cl₂FN₂O₃S [2] |
| Molecular Weight | 445.34 g/mol [2] |
| Target | Sodium-coupled citrate transporter (NaCT/SLC13A5) [1] [2] |
| IC₅₀ (Human NaCT) | ~100 nM (HEK293 cells); ~24 nM (HepG2 cells) [1] [2] |
| Inhibition Mode | Irreversible & Non-competitive [1] |
| Species Specificity | Inhibits human NaCT; no effect on mouse NaCT [1] |
| Selectivity | >1000-fold selective over other SLC13 family members [2] |
Here is the detailed methodology for the citrate uptake assay and a cell proliferation assay as described in the research [1] [2].
This protocol measures the inhibitory effect of this compound on the constitutive activity of SLC13A5 in a human hepatocellular carcinoma cell line.
This protocol assesses the long-term effect of this compound on HepG2 cell proliferation [1] [2].
The diagram below illustrates the key steps and logic of the citrate uptake assay.
citrate uptake assay workflow
The following diagram summarizes the biological role of the NaCT transporter and the mechanism of this compound inhibition, based on the described metabolic context [1] [3].
NaCT transporter function and inhibition
| Aspect | Key Details |
|---|---|
| Biological Rationale | Hepatic citrate uptake regulation; metabolic disease target [1] [2] |
| HepG2 Model Utility | Endogenous NaCT expression; citrate uptake inhibitable by metformin [3] |
| Key Inhibitor (PF-06649298) | High-affinity competitive inhibitor; IC~50~ = 0.41 µM (HEKNaCT), 16.2 µM (hepatocytes) [2] |
| Genetic Knockdown | shRNA/lentivirus; suppresses proliferation, reduces citrate/ATP, activates AMPK [4] |
| Citrate Uptake Assay | Na+-dependent transport; Li+ enhancement; radioactive/HPLC detection [2] [3] [5] |
| Metabolic Readouts | Intracellular citrate, ATP/ADP, lipid content, AMPK/mTOR signaling [4] |
The sodium-coupled citrate transporter (NaCT or SLC13A5) has emerged as a promising therapeutic target for metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity [1] [6] [2]. As the primary plasma membrane transporter for citrate in hepatocytes, NaCT facilitates the movement of extracellular citrate into the cytosol using a sodium gradient [1] [7]. Cytosolic citrate serves as a crucial precursor for de novo lipogenesis by providing acetyl-CoA through ATP-citrate lyase (ACLY) and acts as a key metabolic regulator by allosterically inhibiting phosphofructokinase-1 (glycolysis) and activating acetyl-CoA carboxylase (fatty acid synthesis) [1] [4] [5]. Inhibition of SLC13A5 is proposed to reduce hepatic lipid accumulation and improve insulin sensitivity by limiting citrate availability for lipid synthesis and altering energy-sensing pathways [6] [2] [5]. The human hepatoma cell line HepG2, which endogenously expresses SLC13A5, provides a valuable in vitro model system for investigating the transport activity, pharmacological inhibition, and metabolic consequences of modulating this transporter [4] [3].
| Parameter | Control Cells | SLC13A5 Inhibited/Knockdown Cells | Significance |
|---|---|---|---|
| Citrate Uptake Vmax | ~80 nmol/30min/mg protein [3] | ~40 nmol/30min/mg protein [3] | ≈50% reduction |
| Intracellular Citrate | Baseline | Decreased by ~40-60% [4] | p < 0.05 |
| ATP/ADP Ratio | Baseline | Decreased by ~30% [4] | p < 0.05 |
| Lipid Content | Baseline | Decreased by ~40-50% [4] | p < 0.05 |
| Cell Proliferation | Baseline | Decreased by ~40-60% [4] | p < 0.05 |
| p-AMPK/AMPK Ratio | Baseline | Increased by ~2-3 fold [4] [3] | p < 0.05 |
The following diagram outlines the key steps for conducting SLC13A5 inhibition studies in HepG2 cells:
The diagram below illustrates the core metabolic signaling pathways modulated by SLC13A5 inhibition in HepG2 cells:
HepG2 cells serve as a robust and physiologically relevant in vitro model for investigating SLC13A5 biology and evaluating potential inhibitors. The protocols outlined herein for pharmacological inhibition and genetic knockdown, combined with appropriate functional and metabolic readouts, provide a comprehensive framework for studying the role of NaCT in hepatic metabolism. The consistent observation that SLC13A5 suppression reduces lipid accumulation and cell proliferation in HepG2 cells strongly supports its therapeutic potential for metabolic diseases and hepatocellular carcinoma [2] [4] [5]. These application notes provide standardized methods to ensure reproducibility and reliability in NaCT research, facilitating the development of novel SLC13A5-targeted therapies.
The table below summarizes the key quantitative data for using this compound in in vitro assays.
| Parameter | Recommended Value / Range | Experimental Context |
|---|---|---|
| Working Concentration | 100 nM [1] | Standard concentration for effective inhibition in uptake assays. |
| IC₅₀ Value | ~100 nM [1] | Represents the concentration for half-maximal inhibition of citrate uptake. |
| Stock Solution | 10 mM in DMSO [2] | Common stock concentration provided by commercial suppliers. |
Here are detailed methodologies for key experiments using this compound, based on published studies.
This protocol is for setting up the cellular system to study human NaCT [1].
This is the core assay for evaluating this compound's inhibitory activity [1].
This protocol assesses the functional consequences of NaCT inhibition [1].
The following diagrams illustrate the mechanism of this compound and a general workflow for conducting the uptake assay.
Diagram 1: Mechanism of this compound Action. This compound irreversibly binds to the human NaCT transporter on the hepatocyte membrane, inhibiting the influx of citrate from the blood. This leads to altered metabolic pathways within the cell, such as reduced fatty acid and cholesterol synthesis [1].
Diagram 2: Citrate Uptake Assay Workflow. The key steps for performing the radiolabeled citrate uptake assay to quantify the inhibitory effect of this compound on NaCT function [1].
Is this compound available for research? Yes, this compound was designed by Boehringer Ingelheim and is available for research both through their open innovation portal (opnMe.com) and from commercial chemical suppliers like MedChemExpress [2].
What is the molecular weight and formula of this compound? Its molecular weight is 445.34, and its chemical formula is C₁₉H₁₉Cl₂FN₂O₃S [2].
This compound is a potent and selective inhibitor of the human sodium-coupled citrate transporter (NaCT or SLC13A5) [1]. The table below summarizes its key physicochemical and solubility properties to guide your experimental planning.
| Property | Value / Description |
|---|---|
| Molecular Weight | 445.34 g/mol [2] [3] [4] |
| Molecular Formula | C₁₉H₁₉Cl₂FN₂O₃S [2] [3] [4] |
| CAS Number | 2227549-00-8 [2] [3] [4] |
| Solubility in DMSO | ~37 - 45 mg/mL (84 - 101 mM) [3] [4] [5] |
| Solubility in Water | Insoluble [3] [4] [5] |
| Solubility in Ethanol | Insoluble [3] |
| Recommended Storage | Store as a powder at -20°C; protect from light [2] [4] [5]. |
For preparing stock solutions and performing subsequent dilutions:
Here are detailed methodologies for assessing the biological activity of this compound, based on published research.
This protocol measures the direct inhibition of NaCT-mediated citrate transport by this compound in HepG2 cells, which constitutively express SLC13A5 [1] [4].
This experimental workflow can be visualized as follows:
This protocol evaluates the long-term functional consequences of NaCT inhibition on cancer cell growth [1] [4].
The sodium-coupled citrate transporter (NaCT or SLC13A5) is a plasma membrane transporter that facilitates citrate uptake into cells, notably in the liver and certain cancer cells. Cytosolic citrate is a crucial metabolic intermediate that fuels de novo lipogenesis and supports cell proliferation by generating acetyl-CoA and NADPH [1] [2]. Inhibiting SLC13A5 is a promising therapeutic strategy for metabolic diseases and specific cancers, as it disrupts this key metabolic pathway [1] [3]. The following sections provide detailed protocols and data for assessing the anti-proliferative effects of SLC13A5 inhibitors.
The table below summarizes key inhibitors used in cell proliferation and citrate uptake assays.
Table 1: Profile of Key SLC13A5 Inhibitors
| Inhibitor Name | IC₅₀ (Citrate Uptake) | Cell Type / Assay | Key Characteristics & Impact on Cell Proliferation |
|---|
| BI01383298 [1] | ~100 nM | HEK293 cells (ectopic human NaCT) | - Irreversible, non-competitive inhibitor.
This protocol is adapted from studies investigating the effect of BI01383298 on human hepatocellular carcinoma cells [1].
1. Cell Line and Culture Conditions
2. Seeding and Inhibitor Treatment
3. Proliferation Assessment
4. Data Analysis
This protocol is used to determine the IC₅₀ of inhibitors and is fundamental for initial compound screening [1] [5].
1. Cell Preparation
2. Uptake Measurement
3. Quantification
4. Data Analysis
The following diagrams illustrate the metabolic role of SLC13A5 and the experimental workflow for inhibitor testing.
Diagram 1: SLC13A5's role in metabolism is inhibited by specific compounds, reducing the substrate available for lipogenesis and growth.
The sodium-coupled citrate transporter (NaCT/SLC13A5) has emerged as a promising therapeutic target for metabolic diseases and hepatocellular carcinoma (HCC). Citrate plays a central role in cellular metabolism, regulating key pathways including fatty acid and cholesterol synthesis, glycolysis, and gluconeogenesis. Inhibition of NaCT reduces citrate uptake into hepatocytes, impacting metabolic pathways and suppressing hepatocellular carcinoma cell growth [1].
BI01383298 is a novel, high-potency inhibitor selective for human NaCT. It acts as an irreversible, non-competitive inhibitor with an exceptionally high affinity (IC~50~ ≈ 100 nM), representing the most potent NaCT inhibitor identified to date. A critical feature of BI01383298 is its marked species specificity, effectively inhibiting human NaCT but showing no effect on the mouse ortholog [1]. This application note details the use of the colony-forming efficacy (CFE) assay to quantify the anti-proliferative effects of NaCT inhibitors like BI01383298 on HepG2 cells, a human hepatocellular carcinoma line.
The colony formation assay is a label-free, clonogenic method that measures the ability of a single cell to proliferate and form a colony. This method is particularly valuable in nanotoxicology and drug discovery because it avoids potential optical or chemical interferences that can complicate chromophore- or fluorophore-based cytotoxicity assays [2].
Table 1: Profile of the NaCT Inhibitor BI01383298
| Characteristic | Description |
|---|---|
| Chemical Name | 1-(3,5-Dichlorophenylsulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide [1] |
| Molecular Target | Human NaCT (SLC13A5) [1] |
| Inhibition Mode | Irreversible and non-competitive [1] |
| IC~50~ Value | ~100 nM (Highest known potency for NaCT) [1] |
| Species Specificity | Inhibits human NaCT; no effect on mouse NaCT [1] |
| Biological Outcome | Decreased HepG2 cell proliferation [1] |
Table 2: Comparison of Assays for Assessing Anti-Proliferative Effects
| Assay Type | Principle | Advantages | Limitations |
|---|---|---|---|
| Colony Formation (CFE) | Measures ability of single cells to form colonies [2] | Label-free, avoids optical/chemical interference, directly visualizes clonogenic capacity [2] | Longer duration (1-2 weeks), manual counting can be time-consuming |
| Cell Viability (CCK-8) | Measures metabolic activity via formazan dye formation [3] | High-throughput, fast, quantitative | Susceptible to interference from test compounds or nanoparticles [2] |
| Flow Cytometry (Apoptosis) | Detects phosphatidylserine externalization (Annexin V/PI) [3] | Quantifies early/late apoptosis and necrosis, can analyze cell cycle [3] | Requires specialized equipment, can be complex for compound interference |
Workflow Diagram: Colony Formation Assay
Cell Seeding:
Inhibitor Treatment:
Colony Development:
Staining and Quantification:
NaCT inhibition impacts hepatocellular carcinoma through multiple interconnected metabolic pathways. The following diagram illustrates the key signaling pathways affected by NaCT inhibition and how the colony formation assay serves as a functional readout.
Signaling Diagram: NaCT Inhibition & HepG2 Growth Mechanisms
The colony formation assay is a robust, label-free method for evaluating the long-term anti-proliferative effects of NaCT inhibitors like BI01383298 on HepG2 cells. The high potency and species specificity of BI01383298 make it a valuable tool for probing human-specific NaCT biology and its role in hepatocellular carcinoma. The protocol outlined here, utilizing a six-well plate format, provides a reliable and adaptable framework for assessing the efficacy of potential therapeutic compounds targeting metabolic pathways in liver cancer.
This compound is a potent and highly specific irreversible, non-competitive inhibitor of the human sodium-coupled citrate transporter (hNaCT, gene symbol SLC13A5) [1] [2]. The transporter is highly expressed in the liver and brain, playing a critical role in energy metabolism and brain development by mediating the cellular uptake of citrate and other intermediates of the tricarboxylic acid (TCA) cycle [3] [2]. This inhibitor has emerged as a crucial pharmacological tool for investigating the complex physiological roles of NaCT, including its recently discovered involvement in transporting L-arginine and cardioactive arginine derivatives like asymmetric dimethylarginine (ADMA) and L-homoarginine [2]. These findings reveal a novel link between NaCT and cardiovascular-relevant pathways, expanding the potential research applications of this compound. The compound's specificity for the human transporter over the rodent ortholog makes it particularly valuable for studies aiming to model human physiology and metabolic diseases [2].
Table 1: Fundamental chemical characteristics of this compound.
| Property | Specification |
|---|---|
| CAS Number | 2227549-00-8 [3] [4] |
| Molecular Formula | C₁₉H₁₉Cl₂FN₂O₃S [3] [1] |
| Molecular Weight | 445.34 g/mol [3] [1] |
| Chemical Name | 1-(3,5-dichlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide [3] |
| SMILES Notation | O=C(NCC1C=CC(F)=CC=1)C1CCN(CC1)S(=O)(=O)C1C=C(Cl)C=C(Cl)C=1 [3] |
| Purity | ≥98% [3] (Batch-specific; one reported batch: 99.91% [1]) |
Proper storage is critical for maintaining the stability and efficacy of this compound. The following conditions are recommended based on manufacturer specifications.
Table 2: Comprehensive storage guidelines for this compound.
| Form | Temperature | Environment | Shelf Life | Additional Precautions |
|---|---|---|---|---|
| Solid Powder | -20°C [3] [4] | Dry, dark [3] | ≥12 months if stored properly [3] (3 years -20°C powder per one source [1]) | Keep container tightly sealed [4] |
| Powder (Alternate) | -80°C [4] | Dry, dark [3] | To be determined | For extended long-term preservation [4] |
| DMSO Stock Solution | 0 - 4°C [3] | Sealed container | 1 month [3] | Use fresh DMSO (moisture-absorbing DMSO reduces solubility) [1] |
This compound is classified as a hazardous chemical for research use only and is not intended for human or diagnostic use [3] [1].
Protocol 1: Solubilization and Stock Solution Preparation
Protocol 2: Preparation of In Vivo Dosing Formulation (Homogeneous Suspension)
This protocol is adapted from manufacturer suggestions for preparing a homogeneous suspension for animal studies [1].
This protocol outlines a method for assessing NaCT inhibition using this compound, based on literature describing its use in HepG2 or HEK293 cells overexpressing hNaCT [1] [2].
Materials:
Procedure:
The following workflow summarizes the key stages of this protocol:
This compound has been instrumental in elucidating the biology of the SLC13A5 transporter. A significant recent finding is that human NaCT transports L-arginine and its cardioactive derivatives (ADMA, L-homoarginine), a function that is differentially modulated by this compound and citrate between human and mouse transporters [2]. The diagram below illustrates the mechanistic role of this compound and the newly discovered substrates in a hepatocyte.
Summary of Research Applications:
The table below summarizes the essential quantitative data for preparing your stock solutions, consolidated from multiple supplier specifications [1] [2] [3].
| Parameter | Details & Values |
|---|---|
| CAS Number | 2227549-00-8 [1] [3] |
| Molecular Formula | C₁₉H₁₉Cl₂FN₂O₃S [1] [2] [3] |
| Molecular Weight | 445.34 g/mol [1] [2] [3] |
| Recommended Solvent | DMSO [1] [2] [3] |
| Reported Solubility in DMSO | 37.5 mg/mL (84.21 mM) [1] to 50 mM [3] or 45 mg/mL (101.04 mM) [2] |
| Poorly Soluble Solvents | Water, Ethanol [2] |
Here is a step-by-step workflow for preparing a 50 mM stock solution of BI 01383298 in DMSO, which you can adjust based on your required concentration and volume.
This compound is a potent, selective, and irreversible inhibitor of the sodium-coupled citrate transporter (SLC13A5 or hNaCT) [2] [3].
The table below summarizes the available data on BI 01383298, which can inform solubility strategies [1].
| Property | Value | Note / Implication for Solubility |
|---|---|---|
| Molecular Weight | 444.05 g/mol | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 5 | - |
| Topological Polar Surface Area (TPSA) | ~74.86 Ų | Suggests moderate polarity. |
| XLogP | 3.93 | High; indicates strong hydrophobicity. This is a key factor for its poor aqueous solubility. |
| Lipinski's Rule of 5 | 0 violations | Good drug-like oral absorption potential. |
The high XLogP value of 3.93 is a critical piece of information, indicating that this compound is highly hydrophobic. This is the most likely cause of its aqueous solubility issues.
Without specific published protocols for this compound, here are general strategies you can apply based on its hydrophobic nature:
The following diagram outlines a general workflow for testing these different approaches:
Understanding how this compound is used in research can help in designing your own protocols. The table below summarizes its known biological use.
| Aspect | Details |
|---|---|
| Primary Target | Sodium-coupled citrate transporter (NaCT/SLC13A5) [2]. |
| Key Characteristic | Irreversible, non-competitive inhibitor; highly species-specific (inhibits human, not mouse, NaCT) [2] [3]. |
| Reported In Vitro Use | Cell culture studies in HepG2 and HEK293 cells [2]. A stock solution in DMSO is typically used, followed by dilution into the cell culture medium. |
| Available Through | Boehringer Ingelheim's opnMe program or from the Structural Genomics Consortium [1]. |
This guide provides a foundational understanding of BI01383298's mechanism and key experimental data to inform your protocol development.
The following table summarizes key quantitative findings from the literature for BI01383298.
| Parameter | Value / Finding | Experimental Context |
|---|---|---|
| IC₅₀ | ~100 nM (0.1 μM) [1] | Represents the highest potency among known NaCT inhibitors at the time of publication. |
| Species Specificity | Inhibits human NaCT; no effect on mouse NaCT [1] | Demonstrated in both HepG2 cells (constitutive NaCT) and HEK293 cells (ectopically expressed human NaCT). |
| Inhibition Mode | Irreversible & Non-competitive [1] | The first known irreversible inhibitor for this transporter. |
| Impact on Cell Proliferation | Decreased cell proliferation [1] | Observed in HepG2 cells (human hepatocellular carcinoma) upon exposure to the inhibitor. |
Here are solutions to common challenges researchers might face when working with BI01383298.
Q1: The inhibitor is not effective in my assay. What could be wrong?
Q2: How should I handle and prepare BI01383298 for experiments?
Q3: What is a good starting concentration for my experiments?
The diagrams below illustrate the experimental workflow for studying NaCT inhibition and the biological mechanism of action of BI01383298. They were created using Graphviz with the specified color palette and contrast rules.
The field of NaCT inhibition is advancing rapidly. As you design your experiments, keep the following in mind:
| Feature | Description |
|---|---|
| Inhibitor Name | BI01383298 |
| Target | Human NaCT (SLC13A5) |
| Effect on Mouse NaCT | No effect [1] |
| Inhibition Mode | Irreversible and non-competitive [1] |
| Potency (IC₅₀) | ~100 nM (highest known potency for NaCT) [1] |
| Cellular Effect | Decreased cell proliferation in HepG2 cells [1] |
The core of the specificity lies in the structural differences between human and mouse NaCT proteins. Molecular modeling and docking studies indicate that variations in amino acid residues are the probable basis for BI01383298's selective inhibition of human NaCT and the marked difference in citrate affinity between species [1].
The following methodology, adapted from functional studies, provides a framework for investigating NaCT inhibition [1].
1. Cell Culture and Transfection
2. Uptake Measurement Assay
The diagram below illustrates the species-specific, irreversible inhibition mechanism of BI01383298.
Q1: Why does my experiment show a drastic reduction in human cell proliferation after treating with BI01383298, but no metabolic changes in mouse cells? This is the expected result. BI01383298 is a highly specific, irreversible inhibitor of human NaCT. By blocking citrate uptake into human hepatocytes, it disrupts key metabolic pathways for fatty acid and cholesterol synthesis, leading to reduced cell growth. The lack of effect in mouse cells confirms the inhibitor's species specificity [1].
Q2: What are the major functional differences between BI01383298 and earlier inhibitors like PF-06649298?
Q3: Besides inhibitor specificity, what other factors could cause divergent results between human and mouse experiments? Underlying species differences are common in biology. For instance, significant differences have been documented in the timing of developmental processes like the segmentation clock, and in the binding targets and regulatory networks of reprogramming factors, even when using identical protocols [2] [3]. Always confirm that the biological mechanism itself is conserved.
BI 01383298 is a potent, selective, and irreversible inhibitor of the human sodium-coupled citrate transporter (NaCT or SLC13A5) [1] [2] [3]. Its negative control, BI01372674, is a chemically analogous compound that is inactive and used to confirm that observed effects are specific to SLC13A5 inhibition [3].
The table below summarizes their core characteristics for easy comparison:
| Attribute | This compound (Active Probe) | BI 01372674 (Negative Control) |
|---|---|---|
| IUPAC Name | (1-(3,5-dichloro-phenylsulfonyl)-piperidin-4-yl)-((4-fluoro-phenyl)-methylamino)-methanone [4] | Information not available in search results [4] |
| Molecular Formula | C19H19Cl2FN2O3S [4] [1] | C21H25Cl2N2O4PS [4] |
| Molecular Weight | 444.0 (calculated from formula) [4], 445.34 (reported) [1] [2] [5] | 502.1 [4] |
| CAS Number | 2227549-00-8 [1] [2] [5] | Information not available in search results |
| IC50 (hSLC13A5) | 24-100 nM [1] [2] [3] | Inactive [3] |
| Selectivity | >1000-fold over other SLC13 family members [1] [5] | Inactive analogue [3] |
| Mechanism | Irreversible, non-competitive inhibitor [3] | N/A |
| Species Specificity | Inhibits human NaCT; no effect on mouse NaCT [3] | Information not available in search results |
Solubility & Storage
Here are detailed methodologies for key experiments citing this compound, based on a primary research publication [3].
Uptake Measurement to Assess Inhibitor Potency (IC50) This protocol measures the inhibition of citrate transport in cells.
Colony Formation Assay to Assess Cell Proliferation This protocol evaluates the long-term impact of SLC13A5 inhibition on cell growth.
Q1: What should I do if this compound precipitates in my aqueous assay buffer?
Q2: How do I confirm that my observed biological effect is due to SLC13A5 inhibition and not an off-target effect?
Q3: The inhibition of citrate uptake in my cells appears to be irreversible. Is this expected?
The diagram below outlines the key steps for performing the citrate uptake measurement assay.
| Inhibitor Name | Reported Effect on Cell Vability | Experimental Context (Cell Type) | Key Mechanistic Insights |
|---|---|---|---|
| PF-06649298 (PF2) & derivative PF-06761281 | No cytotoxicity observed at effective concentrations [1] | HEK-293-derived stable cell line overexpressing SLC13A5 (HEKNaCT) [1] | Substrate and inhibitor: Competes with citrate for transport; can be imported into cells [1] [2]. Potentially allosteric, state-dependent inhibition [3] [2]. |
| Compound 2 (from Pfizer, enantiomer of PF-06649298) [1] | No observable toxicity [1] | HepG2 cells (up to 300 μM, 72 hours) [1]; Cryopreserved human & mouse hepatocytes [1] | Competitive and stereosensitive inhibition; clean off-target profile (no significant activity on 65+ other targets) [1]. |
| BI01383298 | Decreased cell proliferation [3] | HepG2 cells (human hepatocellular carcinoma) [3] | Irreversible, non-competitive inhibition. Highly species-specific (inhibits human, but not mouse, NaCT) [3]. |
Here are detailed methodologies for core experiments cited in the literature, which you can use as a reference for your own work or for troubleshooting.
This is a primary assay for evaluating inhibitor potency (IC50 determination).
These assays determine if observed metabolic effects translate to changes in cell growth or health.
The relationship between SLC13A5 inhibition and cell viability is indirect, mediated by changes in cellular metabolism. The following diagram illustrates the key metabolic pathways affected.
Q1: My SLC13A5 inhibitor shows excellent potency in a citrate uptake assay but has no effect on the viability of my hepatocyte cell line. Is this expected? A: Yes, this is a common and plausible outcome. The primary function of NaCT is to import citrate. A potent inhibitor will effectively block this process. However, cells can compensate by synthesizing citrate internally through mitochondrial metabolism [5]. A viability phenotype often only emerges when cells are placed under specific metabolic stresses, such as glutamine deprivation or hypoxia, where external citrate becomes a critical resource [4].
Q2: I see a decrease in cell proliferation with my inhibitor. How can I confirm this is an on-target effect mediated by SLC13A5 inhibition? A: You can perform several control experiments:
Q3: Why are the results from my mouse model not aligning with human cell-based data? A: This is a critical issue due to profound species-specific differences between human and mouse NaCT [3] [5].
The table below summarizes the key characteristics of prominent NaCT inhibitors to help you select the right compound for your experimental goals.
| Inhibitor Name | Reported IC₅₀ / Kᵢ | Inhibition Mode | Species Specificity | Key Characteristics |
|---|---|---|---|---|
| BI01383298 | ~100 nM (HEK293/HepG2) [1] | Irreversible, Non-competitive [1] | Human-specific (no effect on mouse NaCT) [1] | Highest potency known; decreases HepG2 cell proliferation [1] |
| PF-06649298 (PF2) | 0.4 - 10 µM [1] | Substrate & Inhibitor (Competitive/Allosteric) [2] [3] | Inhibits both human and mouse NaCT [1] | Transportable substrate; state-dependent inhibition [2] |
| Compound 2 (PF, R-enantiomer) | 0.41 µM (HEKNaCT), 16.2 µM (Human Hepatocytes) [3] | Competitive Substrate [3] | Active on human and mouse [3] | Clean in vitro safety profile; low membrane permeability [3] |
| ZINC39396 | Kᵢ ~0.34 mM [1] | Non-competitive [1] | Information Missing | Early-generation, low-potency inhibitor [1] |
Here are solutions to common issues encountered when working with NaCT inhibitors.
This is a recognized challenge, as seen with Compound 2, which had an IC₅₀ of 0.41 µM in HEK293 cells overexpressing NaCT but 16.2 µM in cryopreserved human hepatocytes [3]. This drop can be attributed to:
Recommendations:
The case study of BI01383298 provides a methodological blueprint [1]:
This is a classic problem of species specificity, highlighted by BI01383298 [1].
The following diagrams, created with Graphviz, map out the core experimental workflow and the biological role of NaCT.
This workflow outlines the key stages for designing and executing a NaCT inhibitor study, highlighting critical decision points like inhibitor selection and mechanistic experiments.
This diagram illustrates how inhibiting NaCT reduces cytosolic citrate, leading to downstream metabolic changes that are beneficial for treating metabolic diseases [1]. Key enzymes are shown: PFK-1 (Phosphofructokinase-1), F-1,6-BPase (Fructose-1,6-bisphosphatase), ACC (Acetyl-CoA Carboxylase), and CPT-1 (Carnitine Palmitoyltransferase I).
The table below summarizes the key storage and handling parameters for BI 01383298 based on the available data.
| Parameter | Specification |
|---|---|
| Appearance | White to off-white solid [1] |
| Light Sensitivity | Must be protected from light [1] |
| Recommended Storage | -20°C, protect from light [1] |
| Solubility / Stock Solution | 37.5 mg/mL (84.21 mM) in DMSO [1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (protect from light) [1] |
Q: How should I prepare and store stock solutions of this compound? A: The compound is soluble in DMSO. It is recommended to prepare stock solutions at a concentration of 10 mM (or another suitable concentration) in DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. In both cases, the aliquots must be protected from light [1].
Q: Is this compound species-specific? A: Yes, it is a highly potent and selective inhibitor of human NaCT (SLC13A5). It demonstrates an IC₅₀ in the nanomolar range (approximately 25-100 nM) for the human transporter. Notably, it has been characterized as having no effect on the mouse ortholog (Nact) in studies using citrate as a substrate [2] [3]. One study noted that BI01383298 could inhibit the transport of arginine and its derivatives by both human and mouse transporters, indicating that its effects may be substrate-dependent [4] [3].
Q: What is the mechanism of inhibition? A: this compound is described as an irreversible, non-competitive inhibitor of human NaCT [2].
The following diagram outlines a general workflow for handling this compound in a laboratory setting, based on standard practices for light-sensitive compounds:
This compound is a highly potent, selective, and irreversible inhibitor of the human sodium-coupled citrate transporter (SLC13A5/NACT). It is structurally distinct from the transporter's natural substrate, citrate [1] [2].
The table below summarizes its key physico-chemical properties, which are highly relevant for predicting its behavior in solution [1]:
| Property | Value |
|---|---|
| Molecular Weight | 444.05 g/mol [1] |
| Hydrogen Bond Donors | 1 [1] |
| Hydrogen Bond Acceptors | 5 [1] |
| XLogP | 3.93 [1] |
| Rotatable Bonds | 6 [1] |
| Topological Polar Surface Area (TPSA) | 74.86 Ų [1] |
| Lipinski's Rule of 5 | 0 broken [1] |
Understanding the compound's action and handling is crucial for successful experiments. The following diagram outlines the key steps for sample preparation, highlighting critical points where precipitation is most likely to occur.
Diagram 1: A workflow for preparing this compound solutions for experiments, highlighting key risk points for precipitation.
Q1: Why does this compound precipitate in my aqueous buffer? The high LogP value of 3.93 indicates that this compound is a lipophilic (fat-soluble) compound [1]. Such compounds have inherently low solubility in polar solvents like water. Precipitation occurs when the compound's concentration in the aqueous solution exceeds its solubility limit, often during the dilution of a DMSO stock into a water-based buffer.
Q2: What is the recommended storage condition for this compound? The compound should be stored at 2-8°C [3]. Always allow the vial to warm to room temperature before opening to prevent condensation of moisture inside the vial, as water can affect stability and promote precipitation in the stock powder or solution.
Q3: How can I prevent precipitation when preparing working solutions?
Q4: What should I do if I observe precipitation in my experimental well?
To move forward, I suggest you:
The table below summarizes the key factors to consider when formulating a buffer for SLC13A5 transport assays.
| Factor | Consideration & Rationale | Experimental Optimization Tip |
|---|---|---|
| Sodium Ions | Essential. SLC13A5 is a sodium-coupled cotransporter; function is dependent on Na+ [1] [2]. | Titrate concentration (e.g., 0-140 mM) to determine ( K_m ) for Na+ and ensure ( V_{max} ) is reached in the assay buffer. |
| pH Level | Critical for citrate charge. Citrate is a tricarboxylate; pH affects its ionic state and potentially transporter recognition. | Test a physiological range (pH 7.0-7.4) and slightly beyond to find the optimum for substrate binding and uptake. |
| Substrate (Citrate) | Use labeled citrate for detection (e.g., radioactive [¹⁴C]citrate or stable isotopes for MS) [3] [4]. | Determine the ( K_m ) for citrate under your specific buffer conditions to inform appropriate substrate concentrations for competition or uptake assays. |
| Osmolarity & Ionic Strength | Must be physiologically relevant (~290-310 mOsm/kg) to maintain cell membrane integrity. | Use salts like choline chloride to replace NaCl in control conditions to maintain osmolarity without sodium. |
| Divalent Cations | Citrate chelates divalent cations like Zn²⁺ and Ca²⁺ [2] [5]. This can be a key interference. | Include Ca²⁺ or Mg²⁺ if physiologically relevant, but be consistent. Chelators (e.g., EDTA) can control metal availability but may inhibit transport. |
Modern drug discovery for transporters like SLC13A5 employs advanced, high-throughput platforms. Understanding these can guide your own assay development and troubleshooting.
The following diagram illustrates the strategic workflow for developing and troubleshooting an SLC13A5 functional assay, integrating the key buffer components and advanced methodologies.
Q1: What is the most critical component to verify in my SLC13A5 assay buffer? A1: The presence and concentration of sodium ions are paramount. Always include a negative control where sodium is replaced by an inert cation like choline or N-Methyl-D-glucamine (NMDG) to confirm that the measured signal is specific to SLC13A5-mediated transport [1] [2].
Q2: My assay shows high background noise. What could be the cause? A2: High background can arise from several sources:
Q3: Are there any recommended tool compounds for validating my SLC13A5 inhibition assay? A3: Yes, several published inhibitors can be used. PF-06649298 is a dicarboxylate compound that specifically inhibits citrate transport via SLC13A5 in vitro and in vivo [3]. Its optimized analog, PF-06761281, is also a potent inhibitor with a suitable profile for pharmacodynamic studies [3].
| Issue / Challenge | Possible Causes | Suggested Solutions & Validation Experiments |
|---|
| Inhibitor shows low or no activity in hepatocytes | Different cellular environment (HEK293 vs. hepatocytes), lower transporter expression, differential metabolism [1]. | • Confirm activity in cryopreserved human hepatocytes (expected IC50 shift, e.g., 0.41 µM in HEK vs. 16.2 µM in hepatocytes) [1]. • Use mouse hepatocytes for comparison (e.g., IC50 of 4.5 µM) [1]. | | Inhibitor shows low selectivity within the SLC13 family | Compound interacts with conserved substrate-binding sites in NaDC1 and NaDC3 [2] [1]. | • Test compound in HEK-293 cell lines overexpressing NaDC1 and NaDC3. • A selective inhibitor like PF-06649298 should show no significant inhibition of citrate/succinate uptake in these lines [1]. | | Uncertain inhibition mechanism (competitive vs. allosteric) | Controversial initial data: compound may be a substrate or a state-dependent inhibitor [2]. | • Perform competitive binding assays with radiolabeled inhibitor (e.g., [3H]-2). Specific binding out-competed by citrate indicates a shared binding site [1]. • Obtain structural data (cryo-EM) to confirm inhibitor binds the citrate site [2]. | | Inhibitor activity abolished by specific mutations | Mutations may disrupt the precise inhibitor-binding pocket while partially preserving citrate transport [3]. | • Engineer and characterize mutant NaCT constructs (e.g., V231A). A mutation that disproportionately affects inhibitor binding over citrate transport suggests a specific interaction [3]. | | Lack of appropriate tools for validation | Absence of radiolabeled or high-affinity inhibitors. | • Synthesize a tritiated version of your inhibitor for direct binding and competition studies [1]. |
This is the primary assay for determining inhibitor potency (IC50) and selectivity.
This assay directly tests if an inhibitor competes with citrate for the same binding site.
To effectively troubleshoot, it's crucial to understand the structural basis of inhibition and the logical flow of experimental validation. The following diagrams illustrate these core concepts.
This diagram shows how inhibitors like PF-06649298 (PF2) bind to the same site as citrate, directly competing and blocking its transport [2]. Key residues like G228, V231, V232, and G409 are critical for both citrate and inhibitor binding. Residue V231 is particularly important for distinguishing between different inhibitors [3].
This workflow outlines the key steps to systematically rule out non-specific effects. The core principle is to move from simple, overexpression systems to more complex, native environments, while using orthogonal methods (functional uptake, binding, mutagenesis) to confirm the target.
The table below summarizes the core characteristics of both inhibitors, highlighting their distinct mechanisms and research applications.
| Feature | BI 01383298 | PF-06761281 (and related PF-06649298) |
|---|---|---|
| Chemical Class | Sulfonamide-carboxamide [1] [2] | Hydroxysuccinic acid derivative [3] |
| Molecular Weight | 444.0 g/mol [2] | Information not fully available in search results |
| Inhibition Mechanism | Irreversible, non-competitive [1] | State-dependent, allosteric inhibitor [3] |
| Species Specificity | Highly specific for human NaCT; no effect on mouse NaCT [1] | Inhibits both human and mouse NaCT [1] |
| Reported IC₅₀ | ~100 nM (human NaCT) [1] | 0.4 - 10 µM (human NaCT) [1] |
| Binding Site | Binds to the substrate-binding site, but irreversibly [1] | Binds to an allosteric site; inhibition is enhanced at high citrate concentrations [3] |
| Key Research Use | Studying human-specific NaCT inhibition; potential therapeutic candidate for metabolic diseases [1] | Probing transport cycle states and allosteric regulation; metabolic disease research in rodent models [3] |
To ensure the reproducibility of your research, here are the methodologies commonly used to generate the data for the comparisons above.
This is the primary method for determining inhibitor IC₅₀ values and mechanism of action.
The diagrams below illustrate the distinct inhibition mechanisms of this compound and PF-06761281, which are critical for experimental design and data interpretation.
A key differentiator between these inhibitors is their activity across species, which is crucial for selecting appropriate animal models.
The table below summarizes the experimental validation data for PF-06649298 (Compound 2), a well-characterized inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5), as identified from a 2015 research publication [1].
| Assay Parameter | Experimental Data | Experimental System / Notes |
|---|---|---|
| Biochemical Potency (IC₅₀) | 0.41 µM | HEK-293 cells overexpressing human SLC13A5 (HEKNaCT) [1] |
| Cellular Potency (IC₅₀) | 16.2 µM | Cryopreserved human hepatocytes (native environment) [1] |
| Selectivity vs. NaDC1 (SLC13A2) | >25 µM (No inhibition) | HEK-293 cells overexpressing human NaDC1 [1] |
| Selectivity vs. NaDC3 (SLC13A3) | >25 µM (No inhibition) | HEK-293 cells overexpressing human NaDC3 [1] |
| Mode of Inhibition | Competitive | Binding out-competed by citrate [1] |
| Transport Role | Substrate | Recognized and transported by SLC13A5 [1] |
| Cytotoxicity | No toxicity observed | Concentrations up to 300 µM in HepG2 cells [1] |
| Pharmacokinetics | High metabolic stability, low permeability | Aqueous solubility, not detectable hepatocyte clearance [1] |
The key experiments that validated PF-06649298 are outlined below.
This protocol was used to determine the IC₅₀ values for citrate transport inhibition [1].
These experiments established PF-06649298 as a competitive substrate [1].
The following diagram illustrates the logical flow of the key experiments used to validate this SLC13A5 chemical probe.
| Property | Human NaCT | Mouse NaCT | Experimental Context & Notes |
|---|---|---|---|
| Inhibition IC₅₀ | ~100 nM [1] | No effect [1] | Represents the highest potency among known NaCT inhibitors [1]. |
| Inhibition Mode | Irreversible and non-competitive [1] | Not applicable | First known irreversible inhibitor for this transporter [1]. |
| Species Selectivity | Highly sensitive [1] | Not inhibited [1] | The inhibitor is selective for human NaCT [1]. |
| Functional Consequence | Decreased HepG2 cell proliferation [1] | Not observed [1] | Effect shown in constitutively expressing human liver cells [1]. |
The key findings on BI 01383298 were generated using standard cellular and molecular biology techniques. Here are the methodologies for the main experiments cited.
Cell Culture and Transfection [1]
Radiolabeled Citrate Uptake Assay [1]
Molecular Modeling and Docking [1]
The diagram below illustrates the proposed mechanism of action for this compound and the basis for its species-specific efficacy, based on molecular modeling and docking studies [1].
The stark difference in this compound's effect on human versus mouse NaCT is a critical consideration for therapeutic development.
| Feature | Irreversible Inhibitors | Competitive Inhibitors |
|---|---|---|
| Binding Mechanism | Form permanent covalent bonds with target [1]. | Reversibly bind to the target's active site [2]. |
| Target Site | Often catalytic residues or unique non-catalytic residues [1]. | Active site, competing with the natural substrate [2]. |
| Effect on Target | Permanently inactivates the target until new protein is synthesized [1]. | Occupies the active site, blocking substrate access; effect is reversible [2]. |
| Kinetics | Time-dependent; governed by two-step mechanism (KI and kinact) [1]. | Governed by equilibrium binding (Ki or IC50); effect is immediate and concentration-dependent [2] [3]. |
| Selectivity | High potential if targeting unique residues; risk of off-target reactivity [1]. | High selectivity achievable by exploiting structural differences in active sites [2]. |
| Key Advantage | Long-lasting effects, potential for less frequent dosing, can target less druggable sites [1]. | Effect is titratable and reversible, reducing risk of long-term toxicity [2] [1]. |
| Key Disadvantage | Risk of idiosyncratic toxicity from off-target binding; permanent effect can be problematic [1]. | Effect is overcome by high substrate concentrations; requires sustained drug levels [2]. |
While specific protocols for NaCT will vary, the following outlines the core methodologies used to characterize these inhibitor types, based on general enzymology and drug discovery principles [3] [1].
The primary goal is to determine the inhibition constant (Ki) and demonstrate that the inhibitor competes with the substrate.
The goal is to demonstrate time-dependent, permanent inactivation and determine the rate of inhibition (kinact) and the concentration required for half-maximal inactivation (KI).
This diagram illustrates the logical workflow for the key experiments described above to distinguish between competitive and irreversible inhibitors:
The table below summarizes the molecular and functional characteristics of two prominent SLC13A5 inhibitors identified in the current literature.
| Inhibitor Name | Inhibition Mode & Specificity | Potency (IC₅₀) | Key Molecular Modeling Insights | Transportable Substrate | Species Specificity |
|---|---|---|---|---|---|
| BI01383298 | Irreversible, non-competitive inhibitor [1] | ~100 nM (highest potency reported) [1] | Binding site distinct from citrate; interaction likely causes conformational change that permanently inactivates the transporter [1]. | No [1] | Highly specific for human NaCT; no effect on the mouse ortholog [1]. |
| PF-06649298 | Competitive inhibitor (allosteric mechanism suggested) [1] [2] | 0.4 - 10 µM [1] [2] | Docks into the substrate-binding site of NaCT. Its inhibition potency increases with citrate concentration, suggesting an allosteric mechanism [1]. | Yes [2] | Inhibits both human and mouse NaCT [1]. |
Here are the detailed experimental protocols and key findings from the studies cited in the table.
VcINDY, as a template.A critical finding from these studies is the profound species-specific difference in NaCT, which is a major consideration for inhibitor design and pre-clinical testing. The diagram below illustrates the key structural and functional differences.
The divergent responses to inhibitors like BI01383298 arise from fundamental structural differences between human and mouse NaCT. Modeling and docking studies trace this back to variations in key amino acid residues within the inhibitor binding site [1]. This highlights a significant challenge in drug development, as standard mouse models are unsuitable for testing human-specific compounds [3] [1].
The data reveals two distinct therapeutic strategies:
A primary research challenge is the lack of publicly available, complete experimental workflows for the molecular modeling and docking simulations. Progress in this field is increasingly reliant on high-resolution structural data, such as from cryo-EM, to move beyond homology models toward structure-based drug design [4].
The following table consolidates the primary experimental findings that confirm the selectivity of BI01383298 for human NaCT:
| Aspect of Evidence | Experimental Finding |
|---|---|
| Inhibitory Potency (IC₅₀) | ~100 nM in human systems (HEK293 & HepG2 cells) [1] [2]. Another study reports IC₅₀ of 24 nM in HepG2 and 56 nM in HEK293 cells overexpressing hSLC13A5 [3]. |
| Effect on Mouse NaCT | No inhibitory effect on mouse NaCT (Nact)-mediated citrate transport, even at high concentrations [1] [2] [4]. |
| Inhibition Mechanism | Irreversible and non-competitive inhibition of human NaCT [1] [5] [2]. |
| Specificity for Citrate Uptake | Inhibits sodium-dependent citrate uptake in HepG2 and HEK293 cells, but does not affect transport of nicotinate, arginine, glutamine, tryptophan, or lactate [6]. |
The core findings on species specificity were generated using standard transport assays. The workflow below outlines the key steps.
Key Methodological Details:
The species-specific action of BI01383298 is attributed to structural differences between human and mouse NaCT proteins, despite their 75% amino acid identity [4].